molecular formula C8H6N2O3 B3350259 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione CAS No. 26413-69-4

4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione

Cat. No. B3350259
CAS RN: 26413-69-4
M. Wt: 178.14 g/mol
InChI Key: ORJIXWFJTHGCBY-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione, commonly known as HPPD, is a chemical compound that belongs to the family of pyrrolopyridines. It is widely used in scientific research for its unique properties and potential applications in various fields. In

Mechanism of Action

The mechanism of action of HPPD is not fully understood. However, it is believed that it works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone and tocopherols. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to cell death.
Biochemical and Physiological Effects:
HPPD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that HPPD inhibits the growth of cancer cells and reduces inflammation. It has also been shown to have antioxidant properties and to protect against oxidative stress. In vivo studies have shown that HPPD can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

HPPD has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It also has a wide range of potential applications in various fields, which makes it a valuable tool for scientific research. However, the synthesis of HPPD is a complex process that requires specialized equipment and expertise. It is also a toxic compound that requires careful handling and disposal.

Future Directions

There are several future directions for the study of HPPD. One area of research is the development of new drugs based on the structure of HPPD. Another area of research is the study of the mechanism of action of HPPD and its potential role in disease pathology. Additionally, there is a need for further research on the potential applications of HPPD in agriculture and material science. Overall, HPPD is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Scientific Research Applications

HPPD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HPPD has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, HPPD has been used as a herbicide to control weeds in crops such as corn and soybeans. It has also been studied for its potential use in developing new insecticides. In material science, HPPD has been used to develop new materials with unique properties such as high thermal stability and electrical conductivity.

properties

IUPAC Name

6-methyl-5H-pyrrolo[3,4-c]pyridine-1,3,4-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-3-2-4-5(7(12)9-3)8(13)10-6(4)11/h2H,1H3,(H,9,12)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJIXWFJTHGCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181009
Record name 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione

CAS RN

26413-69-4
Record name 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026413694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC129783
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-6-METHYL-1H-PYRROLO(3,4-C)PYRIDINE-1,3(2H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF7Q9Y6R0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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